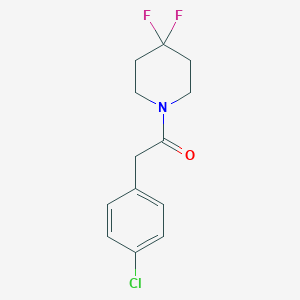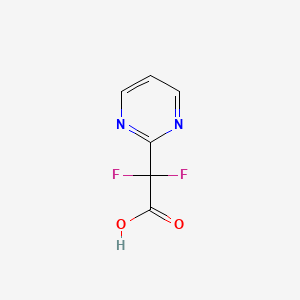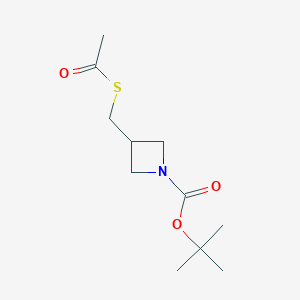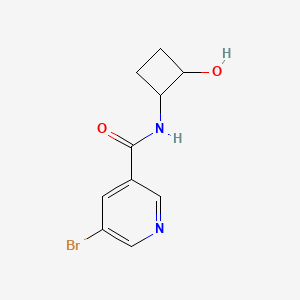![molecular formula C9H6Cl2N2O2S2 B2631272 5-[(3,4-Dichlorophenyl)sulfonyl]-4-methyl-1,2,3-thiadiazole CAS No. 338978-77-1](/img/structure/B2631272.png)
5-[(3,4-Dichlorophenyl)sulfonyl]-4-methyl-1,2,3-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antiviral and Antimicrobial Properties
5-[(3,4-Dichlorophenyl)sulfonyl]-4-methyl-1,2,3-thiadiazole and its derivatives have shown potential in antiviral and antimicrobial applications. Chen et al. (2010) synthesized derivatives of thiadiazole sulfonamides, some of which demonstrated anti-tobacco mosaic virus activity. Similar antimicrobial activities were observed by Purohit et al. (2011), where synthesized thiadiazoles exhibited significant inhibition on bacterial and fungal growth. Gadad et al. (2000) also reported high degrees of antibacterial activity against Escherichia coli and Staphylococcus aureus by certain thiadiazole derivatives. These studies suggest the potential of thiadiazole compounds in treating various viral and microbial infections (Chen et al., 2010) (Purohit et al., 2011) (Gadad et al., 2000).
Antifungal Properties
Several studies have highlighted the antifungal properties of thiadiazole derivatives. For instance, compounds designed by Fan et al. (2010) showed growth inhibition against various fungi, indicating their potential as fungicide lead compounds. Moreover, compounds synthesized by Muralikrishna et al. (2012) demonstrated notable antifungal activity, comparable to ketoconazole against specific fungi, suggesting their utility in managing fungal infections (Fan et al., 2010) (Muralikrishna et al., 2012).
Anticancer Applications
The potential of thiadiazole compounds in cancer treatment has been explored in a few studies. For instance, Gomha et al. (2014) synthesized thiadiazole derivatives that showed a concentration-dependent cellular growth inhibitory effect on the breast carcinoma cell line MCF-7. This highlights the potential of thiadiazole compounds as therapeutic agents in cancer treatment (Gomha et al., 2014).
Solar Cell Applications
Interestingly, thiadiazole compounds have also found applications in the field of renewable energy. Rahman et al. (2018) used a thiadiazole-based redox couple in dye-sensitized and quantum-dot sensitized solar cells, demonstrating improved redox behavior and power conversion efficiency. This suggests the potential of thiadiazole derivatives in enhancing the efficiency of solar cells, thereby contributing to the development of sustainable energy solutions (Rahman et al., 2018).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(3,4-dichlorophenyl)sulfonyl-4-methylthiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O2S2/c1-5-9(16-13-12-5)17(14,15)6-2-3-7(10)8(11)4-6/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPULYZWEHVKOMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-[(3-bromophenyl)methoxy]propanoate](/img/structure/B2631193.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopentanecarboxamide](/img/structure/B2631199.png)
![2-[[1-(4-Chlorobenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2631200.png)
![2-(3-(phenylsulfonyl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2631201.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2631203.png)
![6,6-Dimethyl-3-azabicyclo[3.1.1]heptane;hydrochloride](/img/structure/B2631204.png)
![10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2631206.png)

![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2631208.png)
